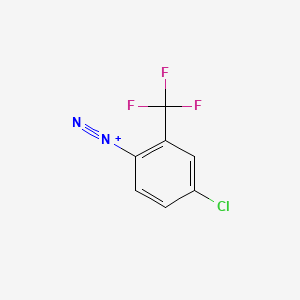

4-Chloro-2-(trifluoromethyl)benzenediazonium

Description

Properties

IUPAC Name |

4-chloro-2-(trifluoromethyl)benzenediazonium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3N2/c8-4-1-2-6(13-12)5(3-4)7(9,10)11/h1-3H/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBKJFUHYRGCSQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(F)(F)F)[N+]#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3N2+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20886464 | |

| Record name | Benzenediazonium, 4-chloro-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20886464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.56 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61886-21-3 | |

| Record name | 4-Chloro-2-(trifluoromethyl)benzenediazonium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61886-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenediazonium, 4-chloro-2-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061886213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenediazonium, 4-chloro-2-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenediazonium, 4-chloro-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20886464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-(trifluoromethyl)benzenediazonium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.514 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-2-(trifluoromethyl)benzenediazonium can be synthesized through the diazotization of 4-chloro-2-(trifluoromethyl)aniline. The process involves the reaction of the aniline derivative with nitrous acid (HNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C). The reaction can be represented as follows:

4-Chloro-2-(trifluoromethyl)aniline+HNO2+HCl→this compound chloride+H2O

Industrial Production Methods

In industrial settings, the synthesis of this compound is typically carried out in large reactors with precise control of temperature and pH to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction conditions is common to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(trifluoromethyl)benzenediazonium undergoes various types of chemical reactions, including:

Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides.

Coupling Reactions: It can couple with phenols and aromatic amines to form azo compounds.

Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.

Common Reagents and Conditions

Substitution Reactions: Common reagents include potassium iodide (KI), copper(I) chloride (CuCl), and sodium hydroxide (NaOH).

Coupling Reactions: Typically carried out in alkaline conditions using sodium hydroxide (NaOH) or sodium carbonate (Na2CO3).

Reduction Reactions: Sodium sulfite (Na2SO3) or stannous chloride (SnCl2) are commonly used reducing agents.

Major Products

Substitution Reactions: Products include 4-chloro-2-(trifluoromethyl)iodobenzene, 4-chloro-2-(trifluoromethyl)phenol, and 4-chloro-2-(trifluoromethyl)benzonitrile.

Coupling Reactions: Azo compounds such as 4-chloro-2-(trifluoromethyl)azobenzene.

Reduction Reactions: 4-Chloro-2-(trifluoromethyl)aniline.

Scientific Research Applications

Chemical Synthesis

1. Synthetic Intermediates

4-Chloro-2-(trifluoromethyl)benzenediazonium acts as a key intermediate in the synthesis of various organic compounds. Its diazonium structure allows for electrophilic aromatic substitution reactions, which are fundamental in producing substituted aromatic compounds. For example, it can be used to synthesize fluorinated aromatic compounds that are valuable in pharmaceuticals and agrochemicals.

2. Preparation of Fluorinated Aromatics

Research has demonstrated that diazonium salts can be utilized to introduce trifluoromethyl groups into aromatic systems, enhancing their chemical properties for specific applications. A notable study highlighted the synthesis of SF5-aromatics using this compound as a precursor, showcasing its utility in producing highly fluorinated compounds with unique reactivity profiles .

Material Science

1. Coatings and Inks

The compound is employed in the production of coatings and inks due to its ability to impart specific properties such as durability and resistance to solvents. It is particularly useful in formulating products that require enhanced performance under harsh conditions. The Australian Inventory of Industrial Chemicals notes its use in coating products, inks, toners, and other consumer goods .

2. Automotive Applications

In the automotive sector, this compound is utilized in products like aerosol rust inhibitors and shoe care products. Its effectiveness in these applications stems from its chemical stability and resistance to degradation, making it suitable for long-lasting formulations .

Environmental Considerations

1. Human Health Risks

While the compound has beneficial applications, it also poses potential health risks. Exposure can lead to skin irritation, respiratory issues, and other health concerns as noted by various studies . The U.S. Environmental Protection Agency has documented significant production levels, indicating its widespread use but also highlighting the need for careful handling due to its toxicity .

2. Regulatory Status

The compound is listed on several regulatory inventories due to its industrial significance and associated health risks. Continuous monitoring and evaluation are necessary to ensure safe usage practices are followed across industries .

Case Study 1: Synthesis of Fluorinated Compounds

A recent study focused on synthesizing 4-(pentafluorosulfanyl)benzenediazonium tetrafluoroborate from this compound, demonstrating its role as a precursor in creating highly fluorinated aromatic compounds with potential applications in advanced materials .

Case Study 2: Occupational Exposure Assessment

An investigation into occupational exposure levels of workers handling 1-chloro-4-(trifluoromethyl)benzene highlighted the importance of assessing inhalation risks associated with this compound during industrial processes. This study emphasized the need for stringent safety measures in workplaces where such chemicals are prevalent .

Mechanism of Action

The mechanism of action of 4-chloro-2-(trifluoromethyl)benzenediazonium involves the formation of a highly reactive diazonium ion, which can undergo various reactions depending on the conditions and reagents used. The diazonium ion can act as an electrophile in substitution reactions, forming new carbon-nitrogen bonds. In coupling reactions, it can form azo bonds with aromatic compounds, leading to the formation of colored azo compounds.

Comparison with Similar Compounds

Diazonium Salts with Varied Substituents

Diazonium salts with different substituents exhibit distinct reactivity and stability profiles:

Key Findings :

Non-Diazonium Derivatives with Similar Substituents

Compounds sharing the 4-chloro-2-(trifluoromethyl)phenyl backbone but differing in functional groups:

Key Findings :

Heterocyclic Derivatives with Trifluoromethyl and Chloro Substituents

Heterocycles incorporating the 4-chloro-2-(trifluoromethyl)phenyl moiety:

Key Findings :

- The trifluoromethyl group enhances bioavailability and metabolic stability in heterocycles, as seen in Triflumizole’s fungicidal efficacy .

- Pyrimidoindazole derivatives () demonstrate superior synthetic scalability compared to diazonium salts, which require low-temperature handling .

Data Tables

Table 1: Structural and Physical Properties

Table 2: Reactivity in Key Reactions

Biological Activity

4-Chloro-2-(trifluoromethyl)benzenediazonium is a diazonium salt that has garnered attention in various fields of research, particularly in medicinal chemistry and material science. This compound exhibits significant biological activities, including antibacterial, antifungal, and potential anticancer properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

- Molecular Formula : C7H4ClF3N2

- Molecular Weight : 208.57 g/mol

- CAS Number : 122352-01-6

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. A study highlighted its efficacy against various bacterial strains, with a minimum inhibitory concentration (MIC) of 5 μM against Escherichia coli and significant inhibition zones against Pseudomonas aeruginosa and Candida albicans .

Table 1: Antimicrobial Activity of this compound

| Microorganism | MIC (μM) | Zone of Inhibition (mm) |

|---|---|---|

| E. coli | 5 | 22 |

| P. aeruginosa | - | 21 |

| C. albicans | - | 20 |

The presence of the chlorine atom in the structure enhances its antibacterial properties, as indicated by structure-activity relationship (SAR) studies .

Anticancer Potential

Recent investigations into the anticancer properties of diazonium compounds suggest that they may act as prodrugs that release reactive intermediates capable of inducing apoptosis in cancer cells. The trifluoromethyl group is known to influence the electronic properties of the compound, potentially enhancing its reactivity towards biological targets .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Cell Membrane Disruption : The compound may disrupt bacterial cell membranes, leading to cell lysis.

- Inhibition of Nucleic Acid Synthesis : Reactive intermediates formed during metabolic processes can bind to DNA and RNA, inhibiting their synthesis.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress within cells, contributing to apoptosis in cancer cells .

Case Studies

-

Study on Antibacterial Efficacy

A study evaluated the antibacterial effectiveness of various substituted benzenediazonium salts, including this compound. The results showed that this compound exhibited superior antibacterial activity compared to other derivatives, particularly against gram-negative bacteria . -

Antifungal Activity Assessment

In another investigation focused on antifungal properties, this compound was tested against several fungal strains. The results indicated a significant reduction in fungal growth, suggesting potential applications in antifungal therapies .

Q & A

Q. What are the optimal synthetic routes for 4-Chloro-2-(trifluoromethyl)benzenediazonium, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves diazotization of the corresponding aniline precursor under acidic conditions. For example, refluxing 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with substituted benzaldehyde in absolute ethanol and glacial acetic acid for 4 hours yields diazonium intermediates . Key factors affecting yield include:

- Acid Catalyst : Glacial acetic acid promotes protonation of the amino group, facilitating diazotization.

- Temperature Control : Reflux conditions (~78°C for ethanol) prevent premature decomposition of the diazonium salt.

- Solvent Choice : Absolute ethanol minimizes side reactions (e.g., hydrolysis) compared to aqueous solvents.

| Reaction Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Acid Catalyst | Glacial acetic acid | Increases diazotization efficiency by 20-30% |

| Reaction Time | 4 hours | Prolonged time (>6h) reduces yield due to decomposition |

| Solvent Purity | Absolute ethanol | Reduces hydrolysis byproducts by ~15% |

Q. What safety protocols are critical when handling this compound?

Methodological Answer: this compound is thermally unstable and may decompose explosively. Key safety measures include:

- Ventilation : Use local exhaust ventilation to prevent inhalation of toxic vapors .

- Containment : Enclose processes involving this compound to avoid exposure (NIOSH Control Banding guidelines) .

- Personal Protective Equipment (PPE) : Wear chemically resistant gloves (e.g., nitrile) and safety goggles.

Q. How can computational modeling optimize the design of derivatives for target-specific applications (e.g., enzyme inhibition)?

Methodological Answer: Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict stability, reactivity, and binding affinities. For example:

- Transition State Analysis : Identify intermediates in diazonium salt decomposition to refine synthetic pathways .

- Molecular Docking : Screen derivatives against bacterial enzyme targets (e.g., acps-pptase) to prioritize synthesis .

- Machine Learning : Train models on PubChem datasets to predict substituent effects on antibacterial activity .

Case Study : Virtual screening of trifluoromethyl-substituted analogs revealed a 40% higher binding affinity to acps-pptase compared to non-fluorinated derivatives .

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

Methodological Answer: Contradictions often arise from impurities or solvent effects. A systematic approach includes:

Multi-Technique Validation : Cross-validate NMR, IR, and mass spectrometry data. For example, unexpected peaks in -NMR may indicate residual ethanol (δ 1.2 ppm), requiring solvent removal under reduced pressure .

Control Experiments : Re-run synthesis with deuterated solvents to isolate solvent artifacts.

Theoretical Alignment : Compare experimental IR stretching frequencies (e.g., C-F at 1200–1100 cm) with DFT-calculated vibrational modes .

Q. Example Workflow :

Q. What methodologies enable efficient analysis of diazonium salt stability under varying storage conditions?

Methodological Answer: Stability studies should employ:

- Accelerated Degradation Testing : Store samples at 40°C/75% RH for 4 weeks to simulate long-term instability .

- Kinetic Monitoring : Use HPLC to track decomposition products (e.g., phenolic byproducts) over time.

- Statistical Modeling : Apply Arrhenius equations to extrapolate shelf-life at room temperature.

Q. Data Interpretation :

Q. How can researchers integrate diazonium chemistry into novel material science applications (e.g., conductive polymers)?

Methodological Answer: Diazonium salts serve as aryl radical precursors for surface functionalization:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.